molecular formula C15H17FO3 B1323882 cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-43-9

cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No. B1323882
M. Wt: 264.29 g/mol
InChI Key: MURAMTHKCXDASC-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.29 g/mol. It has a density of 1.201 g/cm3 . The boiling point is 430.1ºC at 760 mmHg . The melting point information is not available . The flash point is 213.9ºC .

Scientific Research Applications

  • Degradation of Polycyclic Compounds : A study by Weyrauch et al. (2017) explored the use of a cyclohexane derivative closely related to your compound in the anaerobic degradation of naphthalene by sulfate-reducing bacteria. This research highlights the potential role of similar compounds in the biodegradation of polycyclic aromatic hydrocarbons, a significant environmental concern (Weyrauch et al., 2017).

  • Chemical Synthesis and Crystallography : Smith and Wermuth (2012) investigated the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with various substituted anilines, which resulted in different cyclic imides and open-chain amide carboxylic acid derivatives. This work provides insights into the structural possibilities and synthetic applications of cyclohexane derivatives (Smith & Wermuth, 2012).

  • Organofluorine Chemistry : Bykova et al. (2018) discussed the benzylic functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane, a compound structurally similar to the one . The study emphasizes the role of fluorinated cyclohexanes in pharmaceutical and agrochemical discovery, underlining the significance of fluoro-substitution in modulating properties of organic molecules (Bykova et al., 2018).

  • Pharmaceutical Intermediates : Research by Zhang Ming-yu (2012) on the synthesis of trans-4-(5'-propyl-tetrahydropyran-2'-yl)-cyclohexane carboxylic acid, related to the compound of interest, highlights the potential of cyclohexane derivatives as intermediates in the synthesis of pharmaceuticals (Zhang Ming-yu, 2012).

  • Conformational Analysis : A study by Garza et al. (2012) on the conformational preferences of cyclohexanedicarboxylic acids in different solvents using NMR spectroscopy and quantum mechanical calculations provides insights relevant to understanding the structural behavior of similar compounds (Garza et al., 2012).

  • Catalysis in Organic Reactions : De Boer et al. (2005) described the use of a manganese-based catalyst for the cis-dihydroxylation and epoxidation of alkenes, a process that could potentially involve compounds structurally similar to the one you are interested in. This research has implications for the development of more efficient and selective catalysts in organic synthesis (De Boer et al., 2005).

properties

IUPAC Name

(1R,2R)-2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURAMTHKCXDASC-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641380
Record name (1R,2R)-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

CAS RN

736136-43-9
Record name (1R,2R)-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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